2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Descripción
BenchChem offers high-quality 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14(2)16-7-9-18(10-8-16)31(28,29)19-12-23-22(25-21(19)27)30-13-20(26)24-17-6-4-5-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCXLURQXVPJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide , also referred to as Hit15 , has garnered attention due to its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts. This article reviews its biological activity, synthesis, and implications for future research.
Chemical Structure
The structure of Hit15 can be broken down into several functional groups that contribute to its biological activity:
- Pyrimidine ring : This is critical for its interaction with biological targets.
- Sulfonyl group : Enhances solubility and may influence the compound's reactivity.
- Thioether linkage : Potentially involved in the mechanism of action against target enzymes or receptors.
Antiviral Properties
Recent studies have demonstrated that Hit15 exhibits significant antiviral activity. In vitro assays showed that it inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus model. It also suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest that Hit15 could be a promising candidate for further development as an antiviral agent, particularly against coronaviruses.
Anti-inflammatory Effects
Hit15 has shown potential in modulating inflammatory responses. The compound's ability to inhibit superoxide anion generation indicates its role in reducing oxidative stress, which is often implicated in inflammatory diseases. This property could make it beneficial in treating conditions exacerbated by inflammation, such as COVID-19 .
Synthesis
The synthesis of Hit15 involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Final coupling with the m-tolyl acetamide to yield the desired product.
This synthetic pathway highlights the versatility of Hit15 and its potential for modification to enhance efficacy or reduce toxicity.
Case Studies and Research Findings
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding how Hit15 interacts at the molecular level with viral proteins and inflammatory pathways.
- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential before clinical trials.
- Analog Development : Synthesizing analogs with varied substituents to optimize activity profiles and reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
